molecular formula C15H16N2O3S2 B2396110 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 921916-43-0

5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2396110
M. Wt: 336.42
InChI Key: IMQUGXVSYYAUQB-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and a quinoline moiety, making it a versatile molecule for various applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide' involves the reaction of 5-ethylthiophene-2-sulfonamide with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a suitable reagent.

Starting Materials
5-ethylthiophene-2-sulfonamide, 2-oxo-1,2,3,4-tetrahydroquinoline

Reaction
To a solution of 5-ethylthiophene-2-sulfonamide (1.0 equiv) in a suitable solvent, add 2-oxo-1,2,3,4-tetrahydroquinoline (1.2 equiv) and a suitable reagent such as triethylamine or N,N-diisopropylethylamine., Stir the reaction mixture at room temperature for several hours until completion., Isolate the product by filtration or chromatography and purify it by recrystallization from a suitable solvent.

Mechanism Of Action

The exact mechanism of action of 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is still under investigation. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in the inflammatory and cancer pathways, leading to a reduction in inflammation and cancer cell growth.

Biochemical And Physiological Effects

Studies have shown that 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to a reduction in cancer cell growth.

Advantages And Limitations For Lab Experiments

The advantages of using 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide in lab experiments are its potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide. One direction is to further investigate its mechanism of action and identify its specific targets in the inflammatory and cancer pathways. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize its solubility in water and improve its bioavailability.

Scientific Research Applications

5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

5-ethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-2-12-5-8-15(21-12)22(19,20)17-11-4-6-13-10(9-11)3-7-14(18)16-13/h4-6,8-9,17H,2-3,7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQUGXVSYYAUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

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